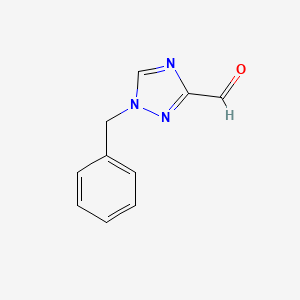
1-Benzyl-3-formyl-1,2,4-triazole
Cat. No. B8416654
M. Wt: 187.20 g/mol
InChI Key: HDDYSNCKECVCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04865837
Procedure details


To a continuously stirred mixture of 0.156 moles of lithium diisopropylamide in 150 ml of THF cooled at -70° C. was added dropwise a solution of 1-benzyl-1,2,4-triazole prepared above in 200 ml of THF. After the mixture was stirred for one hour longer, there was added in one portion 16.5 ml of dry dimethylformamide. The mixture was stirred in the cold for 0.5 hour and then at room temperature for 3.5 hours whereupon there was added dropwise a saturated aqueous solution of 21.5 grams of sodium dihydrogenphosphate. After the mixture was extracted well with dichloromethane, the combined extracts were washed with saturated brine, dried over magnesium sulfate, filtered, and evaporated to give a crude product. The crude product was flash column chromatographed over silica gel and eluted with dichloromethane/ethyl acetate (2:1) to provide 24.6 grams of pure 1-benzyl-3-formyl-1,2,4-triazole as a colorless oil.




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH2:9]([N:16]1[CH:20]=[N:19][CH:18]=[N:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.P([O-])(O)(O)=O.[Na+].C1C[O:30][CH2:29]C1>CN(C)C=O>[CH2:9]([N:16]1[CH:20]=[N:19][C:18]([CH:29]=[O:30])=[N:17]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.156 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=CN=C1
|
Step Three
|
Name
|
|
|
Quantity
|
21.5 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Step Four
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred for one hour longer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred in the cold for 0.5 hour
|
|
Duration
|
0.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After the mixture was extracted well with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane/ethyl acetate (2:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(N=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
